Lurasidon-Metabolit 14326
Übersicht
Beschreibung
Lurasidon-Metabolit 14326 ist ein aktiver Metabolit des atypischen Antipsychotikums Lurasidon. Lurasidon wird hauptsächlich zur Behandlung von Schizophrenie und bipolarer Depression eingesetzt. Der Metabolit 14326 behält eine signifikante pharmakologische Aktivität bei und trägt zu den gesamten therapeutischen Wirkungen von Lurasidon bei .
Wissenschaftliche Forschungsanwendungen
Lurasidone metabolite 14326 has several scientific research applications:
Wirkmechanismus
Target of Action
Lurasidone metabolite 14326 is an active metabolite of the atypical antipsychotic Lurasidone . It binds with high affinity to Dopamine-2 (D2) , 5-HT2A , and 5-HT7 receptors . These receptors play a crucial role in regulating mood and behavior.
Mode of Action
Lurasidone metabolite 14326 acts as an antagonist at D2, 5-HT2A, and 5-HT7 receptors . It blocks the activity of these receptors, thereby altering the neurotransmission of dopamine and serotonin in the brain . This antagonistic action is thought to improve negative symptoms of psychoses and reduce the incidence of extrapyramidal side effects often associated with typical antipsychotics .
Biochemical Pathways
The biochemical pathways affected by Lurasidone metabolite 14326 involve the neurotransmission of dopamine and serotonin in the brain. By blocking D2, 5-HT2A, and 5-HT7 receptors, it alters the signaling pathways of these neurotransmitters, leading to changes in mood and behavior .
Pharmacokinetics
Lurasidone metabolite 14326 is primarily metabolized by cytochrome P450 (CYP) 3A4 . The pharmacokinetic profile of Lurasidone requires administration with food . In adult healthy subjects and patients, a 40 mg dose results in peak plasma concentrations in 1–3 h, a mean elimination half-life of 18 h (mostly eliminated in the feces), and apparent volume of distribution of 6173 L . It is approximately 99% bound to serum plasma proteins .
Biochemische Analyse
Biochemical Properties
Lurasidone Metabolite 14326 interacts with various enzymes and proteins. The primary enzyme responsible for metabolizing Lurasidone is Cytochrome P450 3A . The metabolite ID-14283, which is a product of this metabolism, is used to calculate Vmax and Km .
Molecular Mechanism
The molecular mechanism of Lurasidone Metabolite 14326 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it is involved in the biotransformation of Lurasidone via CYP3A .
Temporal Effects in Laboratory Settings
It is known that the compound’s salt form, Lurasidone Metabolite 14326 hydrochloride, generally has better water solubility and stability .
Metabolic Pathways
Lurasidone Metabolite 14326 is involved in the metabolic pathways of Lurasidone, primarily mediated by the Cytochrome P450 3A enzyme
Vorbereitungsmethoden
Lurasidon wird in der menschlichen Leber durch das Cytochrom P450 3A4-Enzym metabolisiert, was zur Bildung mehrerer Metaboliten führt, darunter Lurasidon-Metabolit 14326 . Der primäre Syntheseweg umfasst die oxidative N-Dealkylierung, Hydroxylierung am Norbornanring und S-Oxidation . Diese Reaktionen werden typischerweise unter kontrollierten Laborbedingungen unter Verwendung von menschlichen Lebermikrosomen oder rekombinanten Enzymen durchgeführt.
Analyse Chemischer Reaktionen
Lurasidon-Metabolit 14326 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen unter bestimmten Bedingungen auftreten.
Substitution: Dies beinhaltet den Austausch von funktionellen Gruppen innerhalb des Moleküls, oft unter dem Einfluss spezifischer Reagenzien.
Häufig verwendete Reagenzien in diesen Reaktionen sind Cytochrom P450-Enzyme, NADPH und Sauerstoff . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte und dealkylierte Metaboliten .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Er wird verwendet, um die Stoffwechselwege und die Biotransformation von Lurasidon zu untersuchen.
Industrie: Die Verbindung wird bei der Entwicklung und Prüfung neuer Antipsychotika eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Interaktion mit mehreren molekularen Zielstrukturen:
Dopamin D2-Rezeptoren: Er wirkt als Antagonist und reduziert die Wirkungen von Dopamin und lindert Symptome der Schizophrenie.
Serotonin 5-HT2A-Rezeptoren: Er wirkt auch als Antagonist an diesen Rezeptoren, was zu seinen antipsychotischen Wirkungen beiträgt.
Serotonin 5-HT7-Rezeptoren: Der Metabolit hat antagonistische Aktivität an diesen Rezeptoren, die eine Rolle bei seinen therapeutischen Wirkungen spielen kann.
Vergleich Mit ähnlichen Verbindungen
Lurasidon-Metabolit 14326 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seines spezifischen Rezeptorbindungsprofils und seiner pharmakologischen Aktivität einzigartig. Ähnliche Verbindungen umfassen:
Lurasidon-Metabolit 14283: Ein weiterer aktiver Metabolit von Lurasidon mit ähnlichen Rezeptorbindungsaffinitäten.
Lurasidon-Metabolit 11614: Ein Nebenmetabolit mit geringerer pharmakologischer Aktivität.
This compound zeichnet sich durch seinen signifikanten Beitrag zu den therapeutischen Wirkungen von Lurasidon und sein einzigartiges Rezeptorbindungsprofil aus .
Biologische Aktivität
Lurasidone metabolite 14326, also known as ID-14326, is a significant metabolite of the atypical antipsychotic drug lurasidone. This compound has garnered attention due to its pharmacological properties and its role in the therapeutic effects and side effects associated with lurasidone. This article explores the biological activity of Lurasidone metabolite 14326, including its pharmacokinetics, pharmacodynamics, and relevant case studies.
Overview of Lurasidone and Its Metabolites
Lurasidone is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver, producing several metabolites, including ID-14283 and ID-14326. While ID-14283 is recognized as the primary active metabolite with significant pharmacological activity (accounting for approximately 26% of the parent drug exposure), ID-14326 represents a smaller proportion (about 3%) but still contributes to the overall therapeutic profile of lurasidone .
Key Properties of Lurasidone Metabolite 14326
Property | Value |
---|---|
CAS Number | 186204-33-1 |
Molecular Formula | C28H36N4O3S |
Molecular Weight | 508.68 g/mol |
Bioavailability | Low (<12%) |
Half-life | 7.48 to 10 hours |
Clearance | 3902 mL/min |
Pharmacological Activity
Lurasidone metabolite 14326 has been shown to exhibit some pharmacological activity, although it is less potent than its counterpart ID-14283. The biological activity of ID-14326 can be attributed to its interaction with various neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors.
Receptor Binding Affinity
In vitro studies indicate that Lurasidone and its metabolites inhibit various receptor activities:
- Dopamine D2 Receptors : Both lurasidone and its metabolites show affinity for D2 receptors, which is crucial for their antipsychotic effects.
- Serotonin Receptors : The metabolites also interact with serotonin receptors, contributing to mood stabilization effects.
Clinical Studies and Findings
Clinical trials assessing the pharmacokinetics and safety of lurasidone have provided insights into the role of ID-14326. For example, a study involving healthy subjects demonstrated that after administration of lurasidone, both ID-14283 and ID-14326 were detectable in plasma, with ID-14326 reaching peak concentrations that correlate with therapeutic outcomes .
Case Study: Efficacy in Schizophrenia Treatment
A recent clinical trial evaluated the efficacy of lurasidone in treating schizophrenia. Patients receiving lurasidone showed significant improvements in symptoms, which were partially attributed to the action of its metabolites, including ID-14326. The trial reported a reduction in Positive and Negative Syndrome Scale (PANSS) scores among participants .
Safety Profile and Side Effects
The safety profile of lurasidone is generally favorable; however, the presence of its metabolites can influence adverse effects. Common side effects associated with lurasidone treatment include:
- Weight gain
- Sedation
- Extrapyramidal symptoms (EPS)
ID-14326's lower potency may contribute to a reduced risk of certain side effects compared to other antipsychotics .
Eigenschaften
IUPAC Name |
(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTNTCYRWHASTQ-KBICSIMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@H](C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101099449 | |
Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101099449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186204-33-1 | |
Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186204-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101099449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.